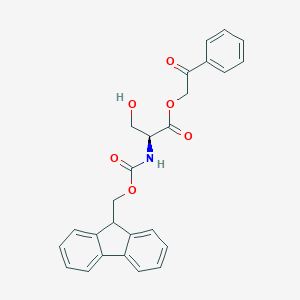

Fmoc-Ser-OPac

描述

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is a compound widely used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The 9-fluorenylmethoxycarbonyl group is particularly valued for its stability under acidic conditions and its ease of removal under basic conditions.

科学研究应用

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a protecting group in the synthesis of peptides and other complex molecules.

Biology: Employed in the synthesis of peptide-based probes and inhibitors for biological studies.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the large-scale synthesis of peptides for pharmaceutical and biotechnological applications

作用机制

Target of Action

Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .

Mode of Action

This compound interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .

Biochemical Pathways

This compound plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, this compound allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of this compound’s action . For instance, the removal of the Fmoc group requires a basic environment .

生化分析

Biochemical Properties

Fmoc-Ser-OPac plays a crucial role in biochemical reactions, particularly in phase peptide synthesis, solid phase synthesis, and activated ester methods . It interacts with various enzymes and proteins during these processes, facilitating the formation of peptide bonds and the synthesis of complex biomolecules .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. By serving as an intermediate in the synthesis of glycosylated peptides and glycopeptides, this compound influences cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with biomolecules during peptide synthesis. It binds to enzymes and proteins, facilitating the formation of peptide bonds and the synthesis of complex biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to be stable at room temperature, with a long shelf-life

Metabolic Pathways

This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with various enzymes and cofactors during these processes

准备方法

Synthetic Routes and Reaction Conditions

The preparation of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester typically involves the protection of the amino group of L-serine with the 9-fluorenylmethoxycarbonyl group. This is achieved by reacting L-serine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The phenacyl ester is then introduced by reacting the protected serine with phenacyl bromide in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are typically of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester undergoes several types of chemical reactions, including:

Deprotection: Removal of the 9-fluorenylmethoxycarbonyl group under basic conditions using reagents like piperidine.

Ester Hydrolysis: Hydrolysis of the phenacyl ester to yield the free carboxylic acid.

Substitution Reactions: The phenacyl ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.

Ester Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide is used for hydrolysis of the ester.

Major Products Formed

Deprotection: The major product is L-serine with a free amino group.

Ester Hydrolysis: The major product is L-serine with a free carboxylic acid group.

相似化合物的比较

Similar Compounds

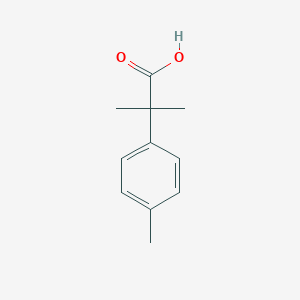

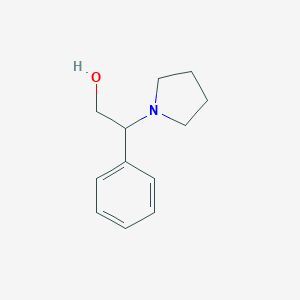

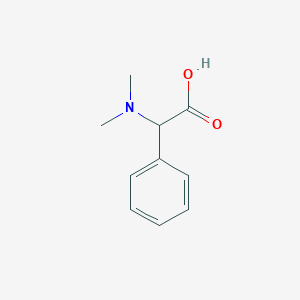

- N-(9-Fluorenylmethoxycarbonyl)-L-alanine Phenacyl Ester

- N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid Phenacyl Ester

- N-(tert-Butyloxycarbonyl)-L-serine Phenacyl Ester

Uniqueness

N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester is unique due to its specific use in protecting the amino group of serine, which is crucial in the synthesis of serine-containing peptides. Its stability under acidic conditions and ease of removal under basic conditions make it a preferred choice over other protecting groups like tert-butyloxycarbonyl .

属性

IUPAC Name |

phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVUIPZMRWLQC-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447048 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125760-26-1 | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)

![Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate](/img/structure/B29510.png)

![Ethyl [2-(4-chlorophenoxy)phenyl]carbamate](/img/structure/B29514.png)

![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)